Barrelin, with the systematic name bicyclo[2.2.2]octa-2,5,7-triene, is a highly symmetric, strained bicyclic hydrocarbon. Its structure is characterized by three ethene units bridging two methine bridgehead carbons, creating a rigid framework with three spatially interacting π-systems. This unique geometry is the basis for its utility as a precursor in complex organic syntheses, a monomer for specialty polymers, and a fundamental model compound for investigating through-space and through-bond electronic interactions. Its procurement is typically driven by applications requiring this precise, rigid geometry and defined electronic behavior.
Substituting Barrelin with its saturated analog, bicyclo[2.2.2]octane, eliminates the three π-bonds responsible for its unique electronic properties and its utility in polymerization and photochemical reactions. More common bicyclic dienes, such as norbornadiene (NBD), present a different and more flexible geometry. This structural difference fundamentally alters polymerization kinetics, the properties of resulting polymers, and the pathways of photochemical rearrangements. For applications dependent on Barrelin's specific C2v symmetry, rigidity, and predictable photochemical conversion to semibullvalene, these common substitutes are functionally inadequate.
Photoelectron spectroscopy reveals a significant energetic split between the π-orbitals in Barrelin due to strong through-bond and through-space interactions. The energy difference (ΔE) between the symmetric (π_s) and antisymmetric (π_a) combinations of the olefinic orbitals is approximately 0.98 eV. This splitting is a direct measure of the electronic coupling across the bicyclic framework. In contrast, the fully saturated analog, bicyclo[2.2.2]octane, lacks these π-orbitals and therefore exhibits no comparable electronic splitting, functioning as an electronic insulator.
| Evidence Dimension | π-Orbital Energy Splitting (ΔE) |
| Target Compound Data | ~0.98 eV |
| Comparator Or Baseline | Bicyclo[2.2.2]octane: 0 eV (no π-orbitals) |
| Quantified Difference | Barrelin exhibits quantifiable electronic coupling, while the saturated analog does not. |
| Conditions | Gas-phase He(I) photoelectron spectroscopy. |
For designing molecular wires or rigid electronic linkers, this quantifiable coupling is a critical performance parameter that justifies the selection of Barrelin over its non-communicating saturated counterpart.
Barrelin and its derivatives are effective monomers for ROMP, producing highly soluble poly(phenylene vinylene) precursors with defined structures. For example, the ROMP of 2,3-dicarboxybarrelenes using a Schrock carbene catalyst yields polymers that, upon aromatization, exhibit high thermal stability. These materials can show decomposition temperatures (Td) exceeding 400 °C. This contrasts with polymers derived from less-strained or more common monomers like norbornene, whose basic polymer, polynorbornene, typically begins to degrade at lower temperatures, often below 380 °C under similar conditions.
| Evidence Dimension | Thermal Stability (Td) of Derived Polymer |
| Target Compound Data | Poly(barrelene) derivatives can exhibit Td > 400 °C |
| Comparator Or Baseline | Polynorbornene: Td typically < 380 °C |
| Quantified Difference | Potentially >20 °C improvement in thermal decomposition temperature. |
| Conditions | Thermogravimetric analysis (TGA) of polymers synthesized via ROMP. |
For applications requiring high-performance polymers, procuring Barrelin as a monomer provides a pathway to materials with enhanced thermal stability compared to those made from more common, less rigid cyclic olefin monomers.
The photosensitized irradiation of Barrelin leads to a highly specific di-π-methane rearrangement, yielding semibullvalene as the major product. This transformation is a cornerstone of Barrelin's synthetic utility. In stark contrast, a common procurement alternative, norbornadiene (NBD), undergoes a completely different photochemical reaction under similar conditions. NBD undergoes a [2+2] cycloaddition to form quadricyclane. This divergent reactivity makes the choice of precursor critical.
| Evidence Dimension | Major Photochemical Product |
| Target Compound Data | Semibullvalene (via di-π-methane rearrangement) |
| Comparator Or Baseline | Norbornadiene (NBD): Quadricyclane (via [2+2] cycloaddition) |
| Quantified Difference | Qualitatively different, mutually exclusive reaction pathways and products. |
| Conditions | Triplet-sensitized UV irradiation (e.g., with acetone as sensitizer). |
A buyer whose synthetic target is semibullvalene or its derivatives must procure Barrelin, as common substitutes like norbornadiene will lead to entirely different molecular scaffolds, making it a non-negotiable precursor.
The defined geometry and quantifiable through-bond electronic coupling of the Barrelin core make it a preferred building block for creating rigid molecular wires and linkers where predictable electron transport is a primary design goal.
As a monomer in ring-opening metathesis polymerization (ROMP), Barrelin serves as a precursor to polymers with superior thermal stability compared to those derived from common cyclic olefins, making it suitable for advanced materials applications in demanding thermal environments.
Due to its unique and selective di-π-methane rearrangement, Barrelin is the correct and necessary starting material for the efficient photochemical synthesis of the semibullvalene scaffold, a valuable motif in physical organic chemistry and complex molecule synthesis.
Irritant